molecular formula C16H25NO3 B15302132 Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B15302132
M. Wt: 279.37 g/mol
InChI Key: CSVAUCJAVLBTHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate: is a complex organic compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyl group and the formyl group in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the bicyclo[1.1.1]pentane intermediate.

    Protection with Tert-butyl Group: The final step involves the protection of the amine group with a tert-butyl carbamate, using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a building block for designing molecules with potential biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s derivatives could be investigated for their potential therapeutic effects. The bicyclo[1.1.1]pentane core is known for its rigidity and stability, which can enhance the pharmacokinetic properties of drug candidates.

Industry

In the materials science industry, the compound’s unique structure can be exploited to develop new materials with desirable properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate
  • Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
  • Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is unique due to the presence of both the formyl group and the piperidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate for various applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl 4-(3-formyl-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-12(5-7-17)16-8-15(9-16,10-16)11-18/h11-12H,4-10H2,1-3H3

InChI Key

CSVAUCJAVLBTHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)C=O

Origin of Product

United States

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